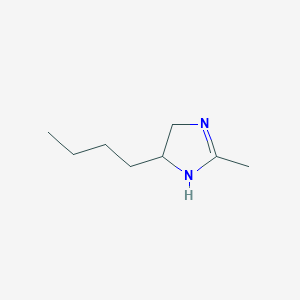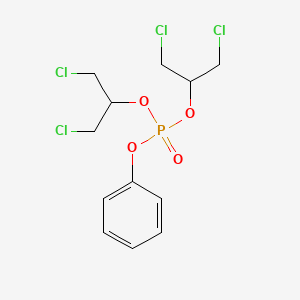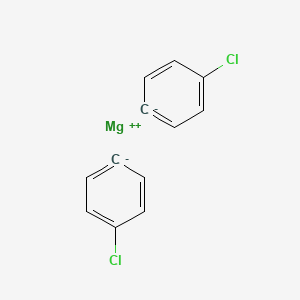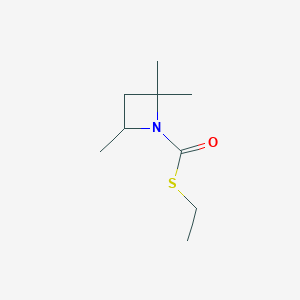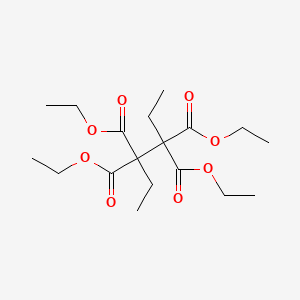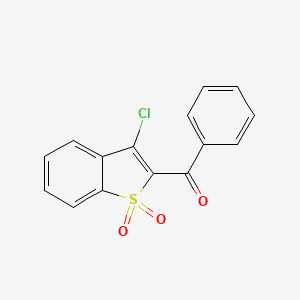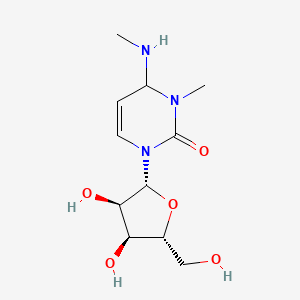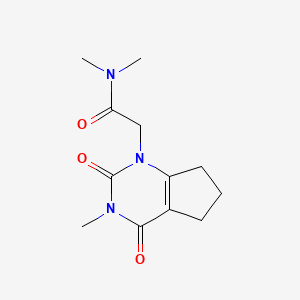![molecular formula C17H39NO3Si B14649312 N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine CAS No. 53813-18-6](/img/structure/B14649312.png)
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine is an organic compound with the molecular formula C15H35NO3Si. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the synthesis of hybrid materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine typically involves the reaction of butylamine with a triethoxysilane derivative. One common method is the reaction of N-butylamine with 3-chloropropyltriethoxysilane under basic conditions. The reaction proceeds as follows:
N-Butylamine+3-Chloropropyltriethoxysilane→this compound+HCl
The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as potassium carbonate can also enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other nucleophiles.
Condensation Reactions: It can react with carbonyl compounds to form imines or amides.
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols.
Solvents: Toluene, ethanol, and other organic solvents.
Catalysts: Potassium carbonate, sodium hydroxide.
Major Products
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation of silanols.
Imines and Amides: Formed through condensation with carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Wirkmechanismus
The mechanism of action of N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This allows the compound to act as a bridge between different materials, enhancing their mechanical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-N-[3-(trimethoxysilyl)propyl]butan-1-amine
- N-Butyl-N-[3-(triethoxysilyl)propyl]ethan-1-amine
- N-Butyl-N-[3-(triethoxysilyl)propyl]propan-1-amine
Uniqueness
N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine is unique due to its specific combination of butyl and triethoxysilyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in the synthesis of hybrid materials, offering enhanced stability and functionality compared to similar compounds.
Eigenschaften
CAS-Nummer |
53813-18-6 |
|---|---|
Molekularformel |
C17H39NO3Si |
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
N-butyl-N-(3-triethoxysilylpropyl)butan-1-amine |
InChI |
InChI=1S/C17H39NO3Si/c1-6-11-14-18(15-12-7-2)16-13-17-22(19-8-3,20-9-4)21-10-5/h6-17H2,1-5H3 |
InChI-Schlüssel |
DLAUQJZKDAKQGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


